Methyl 4-amino-2-chloropyrimidine-5-carboxylate
Overview
Description
Methyl 4-amino-2-chloropyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Mechanism of Action
Target of Action
The primary targets of Methyl 4-amino-2-chloropyrimidine-5-carboxylate are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is hypothesized that it may interact with its targets through hydrogen bonding and electrostatic interactions, given its chemical structure .
Pharmacokinetics
- High No No No No No No No -6.58 cm/s These properties suggest that the compound has good gastrointestinal absorption but does not cross the blood-brain barrier .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Like most chemical compounds, its stability, solubility, and reactivity may be affected by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-chloropyrimidine-5-carboxylate typically involves the reaction of 2-chloropyrimidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process generally includes steps such as esterification, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-chloropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: To facilitate various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Methyl 4-amino-2-chloropyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloropyrimidine-4-carboxylate
- Ethyl 4-amino-2-chloropyrimidine-5-carboxylate
- 4-amino-2-chloropyrimidine-5-carboxylic acid
Uniqueness
Methyl 4-amino-2-chloropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 4-amino-2-chloropyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-5(11)3-2-9-6(7)10-4(3)8/h2H,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMYEORYRWNWDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677829 | |
Record name | Methyl 4-amino-2-chloropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858269-13-3 | |
Record name | Methyl 4-amino-2-chloropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of Methyl 4-amino-2-chloropyrimidine-5-carboxylate?
A1: this compound exhibits a planar structure. [] This means that all the non-hydrogen atoms within the molecule lie approximately on the same plane. [] The molecule also features an intramolecular hydrogen bond between the amino group (-NH2) and the carbonyl group (C=O). [] This interaction contributes to the molecule's overall stability and spatial arrangement.
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